Bicyclo[4.1.0]heptan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
bicyclo[4.1.0]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-1-2-5-4-6(5)7/h5-7H,1-4,8H2 |
InChI Key |
WPUVOLWCVQYEPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C(C1)N |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 4.1.0 Heptan 2 Amine and Its Derivatives
Classical and Contemporary Approaches to Bicyclo[4.1.0]heptane Core Construction
The creation of the bicyclo[4.1.0]heptane skeleton can be achieved through a variety of cyclopropanation strategies. These methods range from cycloaddition reactions to intramolecular cyclizations, each offering unique advantages in terms of substrate scope, stereocontrol, and reaction conditions.
Büchner Cycloaddition Strategies for Bicyclo[4.1.0]heptane Formation
The Büchner cycloaddition reaction is a powerful tool for the synthesis of seven-membered rings and can be adapted to form the bicyclo[4.1.0]heptane system. This reaction typically involves the addition of a carbene, often generated from a diazo compound, to an aromatic ring, leading to a cycloheptatriene. In the context of bicyclo[4.1.0]heptane synthesis, this can be approached through the cyclopropanation of a cyclohexene (B86901) derivative or through a dearomative cycloaddition followed by strategic bond cleavage.
A notable application involves the asymmetric dearomative synthesis of complex cyclohexanes via arene cyclopropanation using α-cyanodiazoacetates. nsf.gov This method has been shown to produce highly functionalized bicyclo[4.1.0]heptane precursors with good control over regioselectivity and enantioselectivity. The choice of catalyst, such as dirhodium complexes, plays a crucial role in the outcome of the reaction. For instance, the use of Rh₂(S)-PTTL₄ as a catalyst has demonstrated enhanced yield, regioselectivity, and enantioselectivity in the reaction of α-cyanodiazoacetates with arenes. nsf.gov
Table 1: Asymmetric Büchner Reaction of α-Cyanodiazoacetates with Arenes
| Entry | Diazo Compound | Catalyst | Regioselectivity (rr) | Enantioselectivity (er) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethyl diazoacetate | Rh₂(OAc)₄ | 3:1 | - | 75 |
| 2 | Ethyl diazoacetate | Rh₂[(S)-PTAD]₄ | 13:1 | 74:26 | - |
| 3 | Ethyl diazoacetate | Rh₂[(S)-PTTL]₄ | 11:1 | 83:17 | 85 |
| 4 | Benzyl diazoacetate | Rh₂[(S)-PTTL]₄ | 7:1 | 76:24 | 78 |
The intramolecular Büchner reaction of diazoacetamides, catalyzed by complexes such as Ru(II)-Pheox, also represents a viable route to bicyclo[4.1.0]heptane derivatives. nsf.gov These strategies often generate a norcaradiene intermediate, a valence tautomer of cycloheptatriene, which is the bicyclo[4.1.0]heptane core. The stability and subsequent reactivity of this intermediate are key considerations in the synthetic design.
Intramolecular Cyclopropanation Reactions
Intramolecular cyclopropanation reactions are highly effective for constructing bicyclic systems, including the bicyclo[4.1.0]heptane framework. These reactions involve the formation of a cyclopropane (B1198618) ring by connecting two atoms within the same molecule, often with high stereocontrol.
A facile method for the synthesis of bicyclic cyclopropylamines involves the Ti(II)-mediated intramolecular coupling of a terminal olefinic moiety and an N,N-dimethylcarboxamide group of an amino acid derivative. This approach has been successfully applied to the synthesis of novel and strained bicyclic structures, including those with the 2-azabicyclo[4.1.0]heptane skeleton. The reaction typically proceeds in good yields with notable diastereoselectivity. researchgate.net For instance, the cyclization of N-allyl-N-methyl-cyclohex-2-enecarboxamide can yield the corresponding bicyclo[4.1.0]heptan-2-amine derivative.
Table 2: Ti(II)-Mediated Intramolecular Cyclopropanation
| Substrate | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| N-Allyl-N-methyl-2-phenylacetamide | 1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane | 80 | 3:1 |
| N-Allyl-N-methyl-2-(naphthalen-1-yl)acetamide | 1-Methyl-3-(naphthalen-1-yl)-2-azabicyclo[3.1.0]hexane | 78 | 3:1 |
| N-Allyl-N-methyl-2-(4-methoxyphenyl)acetamide | 3-(4-Methoxyphenyl)-1-methyl-2-azabicyclo[3.1.0]hexane | 83 | 3:1 |
The intramolecular Kulinkovich-de Meijere reaction provides a powerful method for the cyclopropanation of esters and amides bearing a tethered alkene. This reaction has been utilized to construct various bicyclic systems. researchgate.net For example, the tandem application of intramolecular Kulinkovich cyclopropanation of ω-vinyl esters followed by oxidation of the resulting cyclopropanols has been developed for the construction of bicyclo[6.3.0]undecane and bicyclo[5.3.0]decane skeletons. researchgate.net A similar strategy can be envisioned for the synthesis of bicyclo[4.1.0]heptane systems starting from appropriate cyclohexenyl esters or amides. The reaction of N-alkenyl amides with a substituent at the homoallylic position can proceed with good diastereoselectivity, influenced by the substitution pattern and solvent. researchgate.net
A modern and sustainable approach to the synthesis of azabicyclo[4.1.0]heptane derivatives involves the transition-metal-free, radical-promoted oxidative cyclopropanation of aza-1,6-enynes. rsc.orgrsc.org This methodology allows for the formation of multiple bonds in a single step under mild conditions. One such protocol employs iodine and tert-butyl hydroperoxide (TBHP) to generate functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in good to excellent yields. rsc.org
The proposed mechanism initiates with the generation of a hydroxyl radical, which attacks the alkyne of the aza-1,6-enyne. rsc.org This is followed by a radical cascade involving intramolecular cyclization onto the alkene, formation of the six-membered ring, and subsequent cyclopropanation to yield the bicyclic product. rsc.org This method is noted for its operational simplicity, rapid reaction times, and tolerance of a wide range of functional groups. rsc.orgrsc.org
Table 3: Radical-Promoted Oxidative Cyclopropanation of Aza-1,6-enynes
| Entry | Substrate (Aza-1,6-enyne) | Reagents | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-(3-phenylpropioloyl)-N-(p-tolyl)methacrylamide | I₂, TBHP | 3-(p-Tolyl)-1-phenyl-3-azabicyclo[4.1.0]heptane-2,4,5-trione | 75 |
| 2 | N-(3-(4-chlorophenyl)propioloyl)-N-(p-tolyl)methacrylamide | I₂, TBHP | 1-(4-Chlorophenyl)-3-(p-tolyl)-3-azabicyclo[4.1.0]heptane-2,4,5-trione | 72 |
| 3 | N-(3-cyclohexylpropioloyl)-N-(p-tolyl)methacrylamide | I₂, TBHP | 1-Cyclohexyl-3-(p-tolyl)-3-azabicyclo[4.1.0]heptane-2,4,5-trione | 68 |
| 4 | N-(p-tolyl)-N-(3-(trimethylsilyl)propioloyl)methacrylamide | I₂, TBHP | 3-(p-Tolyl)-1-(trimethylsilyl)-3-azabicyclo[4.1.0]heptane-2,4,5-trione | 65 |
Kulinkovich-Szymoniak Reaction for Primary Cyclopropylamines and its Application to Bicyclic Systems
The Kulinkovich-Szymoniak reaction is a valuable modification of the Kulinkovich reaction that provides a direct route to primary cyclopropylamines from nitriles. organic-chemistry.org The reaction involves the treatment of a nitrile with a Grignard reagent in the presence of a stoichiometric amount of a titanium(IV) alkoxide, followed by treatment with a Lewis acid. organic-chemistry.org
The mechanism proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. organic-chemistry.orgwikipedia.org This intermediate then reacts with the nitrile to form an azatitanacycle, which upon Lewis acid activation, yields the primary cyclopropylamine (B47189). organic-chemistry.org The choice of reagents and stoichiometry is crucial; for example, using more than two equivalents of the Grignard reagent can lead to the formation of tertiary carbinamines as byproducts. organic-chemistry.org
While direct application to the synthesis of the parent this compound is not extensively documented in readily available literature, the principles of the Kulinkovich-Szymoniak reaction can be applied to the synthesis of bicyclic primary cyclopropylamines. An intramolecular version starting from a cyanofunctionalized cyclohexene derivative could potentially afford the desired this compound skeleton. This approach offers a convergent pathway to primary amines, which are key functionalities in many bioactive molecules.
Lanthanum Catalyzed Approaches to Bicyclic Aminocyclopropane Derivatives
While specific examples of lanthanum-catalyzed approaches for the direct synthesis of this compound were not prominently found in the reviewed literature, the broader field of metal-catalyzed cycloisomerization reactions offers powerful tools for constructing bicyclic systems. For instance, gold(I)-catalyzed asymmetric cycloisomerization of 1,6-enynes has been shown to produce functionalized bicyclo[4.1.0]heptene derivatives with excellent enantiomeric excesses (90-98% ee). nih.gov This method, employing a chiral cationic Au(I) catalyst, demonstrates the potential of transition metal catalysis to construct the bicyclo[4.1.0]heptane skeleton with high stereocontrol. nih.gov Although not lanthanum-based, this highlights a catalytic strategy that could potentially be adapted.
Photochemical Strategies for Bridged Bicyclic Amine Synthesis
Photochemical methods represent a powerful and increasingly popular strategy for the synthesis of complex bridged bicyclic amines. chemrxiv.orgnih.gov These approaches often leverage the unique reactivity of photo-excited states to facilitate bond formations that are challenging to achieve through thermal means. nih.gov
One notable photochemical strategy involves the conversion of readily available bicyclo[1.1.1]pentan-1-amine substructures into a wide range of polysubstituted bicyclo[3.1.1]heptan-1-amines through imine photochemistry. chemrxiv.orgchemrxiv.org This method represents the first reported conversion of the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton. chemrxiv.org The resulting imine products can be readily hydrolyzed to yield sp3-rich primary amine building blocks. chemrxiv.orgchemrxiv.org
Another innovative photochemical approach involves the intramolecular C-H amination of remote C-H bonds to afford value-added and complexity-enriched bridged bicyclic amines. nih.govescholarship.org This method utilizes the synergistic activation by both light and heat to promote the bicyclization. nih.gov Density functional theory and nuclear magnetic resonance investigations have been employed to elucidate the unique roles of light and heat in the reaction mechanism. nih.govescholarship.org This strategy has been successfully applied to the gram-scale synthesis of bridged aza-cycles. nih.gov
Furthermore, photoredox catalysis has been employed in the formal [3+2] cycloadditions of aminocyclopropanes to generate 1-aminonorbornanes. researchgate.net This process is initiated by the homolytic fragmentation of an amine radical cation intermediate, showcasing the utility of photochemically generated radical species in constructing bridged bicyclic systems. chemrxiv.orgresearchgate.net
Asymmetric Synthesis of this compound Analogues
The synthesis of enantiomerically pure this compound analogues is of paramount importance for their application in medicinal chemistry, as the biological activity of chiral molecules is often stereospecific.
Diastereoselective Allylic Oxidation and Hydroboration Approaches
A highly regio- and stereoselective synthetic approach for the construction of functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediates has been established, which serve as key precursors for various bicyclic nucleoside analogues. researchgate.netnih.govacs.org Key steps in this asymmetric synthesis involve highly diastereoselective allylic oxidation and hydroboration reactions. researchgate.netnih.govacs.orgacs.org
The synthesis often commences from an enantiomerically pure bicyclo[4.1.0]heptane alcohol. nih.govacs.org A crucial step is the regio- and stereoselective allylic hydroxylation and subsequent olefin hydration. nih.govacs.org The use of selenium dioxide for allylic oxidation has been shown to proceed with excellent regio- and stereoselectivity, which is rationalized by a mechanism involving an ene reaction followed by a chemrxiv.orgnih.gov-sigmatropic rearrangement. nih.gov
Furthermore, the stereoselective installation of a hydroxymethyl group can be achieved through a hydroboration-oxidation procedure. nih.gov The choice of hydroborating agent can significantly influence the diastereoselectivity. For instance, using 9-borabicyclo[3.3.1]nonane (9-BBN) can lead to a higher diastereomeric ratio compared to borane-tetrahydrofuran (B86392) complex (BH₃·THF). nih.gov The remarkable stereoselectivity is attributed to the initial coordination of the borane (B79455) reagent to a nearby hydroxyl group, directing the hydroboration from a specific face of the molecule. nih.gov
| Precursor | Reagents | Key Transformation | Outcome |
| Enantiomerically pure bicyclo[4.1.0]heptene derivative | 1. SeO₂ 2. Hydroboration-oxidation (e.g., 9-BBN, H₂O₂, NaOH) | Diastereoselective allylic oxidation and hydroboration | Functionalized bicyclo[4.1.0]heptanol with high stereocontrol. nih.gov |
| (R)-5-(Benzyloxy)cyclohex-2-en-1-ol | Et₂Zn, ICH₂Cl | Simmons-Smith Cyclopropanation | (1R,5R,6S)-5-(Benzyloxy)bicyclo[4.1.0]heptan-2-one. mdpi.com |
Enantioselective Methodologies for Bicyclic Cyclopropylamine Synthesis
The development of enantioselective methods for the synthesis of bicyclic cyclopropylamines is a significant area of research. While direct enantioselective amination of bicyclo[4.1.0]heptane systems can be challenging, several indirect strategies have proven effective.
One such approach is the intramolecular cyclopropanation of N-allylamino acid dimethylamides, which provides access to bicyclic cyclopropylamines. nih.gov Another powerful strategy is the asymmetric gold(I)-catalyzed cycloisomerization of 1,6-enynes. nih.gov This method, utilizing a chiral ligand, allows for the synthesis of functionalized bicyclo[4.1.0]heptene derivatives with high enantioselectivity. nih.gov These bicyclic alkenes can then be converted to the corresponding amines through established chemical transformations.
More recently, a copper-catalyzed enantioselective [4π + 2σ] cycloaddition of bicyclobutanes with nitrones has been developed for the construction of chiral 2-oxa-3-azabicyclo[3.1.1]heptanes. chemrxiv.org This reaction proceeds with high yield and enantioselectivity, and computational studies suggest that the enantioselectivity is governed by non-covalent interactions between the chiral ligand and the substrate. chemrxiv.org While this method produces a different bicyclic system, it highlights the potential of using chiral Lewis acid catalysis for the asymmetric synthesis of related bridged structures.
Furthermore, a chiral Brønsted acid-catalyzed enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines has been reported for the synthesis of enantioenriched 2-substituted bicyclo[1.1.1]pentanes. nih.gov This nitrogen-atom insertion-and-deletion strategy demonstrates the utility of organocatalysis in achieving high enantioselectivity in the synthesis of bridged bicyclic amines. nih.gov
Control of Stereochemical Complexity in this compound Derivatives
Controlling the stereochemistry of multiple chiral centers within the bicyclo[4.1.0]heptane framework is a significant challenge in the synthesis of its derivatives. The rigid, conformationally constrained nature of this bicyclic system can be exploited to achieve high levels of stereocontrol.
In the synthesis of conformationally locked carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template, the stereochemistry of up to five chiral centers has been successfully controlled. nih.govacs.org The synthetic strategy relies on a modular approach starting from a common, enantiomerically pure bicyclo[4.1.0]heptyl azide intermediate. researchgate.netnih.govacs.org The relative stereochemistry of newly introduced functional groups is often dictated by the existing stereocenters in the starting material. For instance, the anti-relative configuration between a newly introduced hydroxyl group and the cyclopropane ring can be confirmed by 2D NOESY experiments. nih.gov
The stereochemical outcome of reactions can also be influenced by the choice of reagents and reaction conditions. As mentioned previously, the use of bulky hydroborating agents like 9-BBN can significantly enhance the diastereoselectivity of hydroboration reactions. nih.gov Similarly, in the synthesis of bicyclo[4.4.1]undecane-2,7-dione, an enantioselective oxazaborolidine-catalyzed borane reduction (CBS reduction) and a subsequent syn-diastereoselective cyclopropanation are key steps for establishing the desired stereochemistry. thieme-connect.de
Stereochemical studies on substrates for monoamine oxidase B (MAO-B), such as (1R, 6S)- and (1S, 6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane, have provided insights into the enantioselectivity and diastereoselectivity of enzymatic oxidations of these cyclic tertiary amines. researchgate.net Such studies are crucial for understanding the structure-activity relationships of these molecules and for the rational design of new enzyme inhibitors or substrates. researchgate.net
| Method | Key Feature | Stereochemical Outcome |
| Diastereoselective Allylic Oxidation | Use of SeO₂ followed by a chemrxiv.orgnih.gov-sigmatropic rearrangement. nih.gov | Excellent regio- and stereoselectivity. nih.gov |
| Diastereoselective Hydroboration | Directed by a coordinating hydroxyl group using 9-BBN. nih.gov | High diastereoselectivity (e.g., 20:1 mixture of diols). nih.gov |
| Asymmetric Gold(I)-Catalyzed Cycloisomerization | Use of a chiral cationic Au(I) catalyst. nih.gov | Excellent enantiomeric excesses (90-98% ee). nih.gov |
| Modular Synthesis from Chiral Precursor | Stepwise construction from a functionalized bicyclo[4.1.0]heptyl azide. researchgate.netnih.govacs.org | Control over multiple stereocenters. researchgate.netnih.govacs.org |
Divergent Synthetic Strategies for Functionalized Bicyclo[4.1.0]heptane Derivatives
Divergent synthesis represents an efficient strategy for generating a library of structurally related compounds from a common intermediate. In the context of bicyclo[4.1.0]heptane derivatives, this approach allows for the creation of various functionalized analogues, which are valuable as building blocks in medicinal chemistry and drug discovery. researchgate.netresearchgate.net
Another notable divergent approach focuses on the modular construction of functionalized bicyclo[4.1.0]heptyl azide intermediates. acs.org A highly regio- and stereoselective synthetic pathway has been established to produce these versatile intermediates. Key steps in this asymmetric synthesis include highly diastereoselective allylic oxidation and hydroboration reactions. acs.org The resulting azide intermediate serves as a branching point for the synthesis of different families of carbocyclic nucleoside analogues, demonstrating the power of a divergent approach. acs.org
Transition-metal-free methodologies have also been developed for the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives. One such method involves an oxidative cyclopropanation of aza-1,6-enynes, which produces valuable functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. This reaction proceeds in a single step under mild conditions, forming four bonds in one sequence. researchgate.net
The following table summarizes the divergent synthesis of functionalized 3-azabicyclo[4.1.0]heptane derivatives from a common precursor.
| Precursor | Reaction | Reagents/Conditions | Product | Overall Yield |
| tert-butyl 6-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate | Reduction | Not specified | tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | 38% (over 4 steps) |
| tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | Oxidation | Not specified | tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate | Not specified |
| tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | Further functionalization | Not specified | Various 6-functionalized derivatives | Not specified |
Data sourced from scientific literature on the expedient synthesis of these derivatives. researchgate.netresearchgate.net
Synthesis of 7-Methyl-aza-bicyclo[4.1.0]heptane from Cyclohexene Oxide
A notable synthetic route to N-substituted aza-bicyclo[4.1.0]heptanes, specifically 7-methyl-aza-bicyclo[4.1.0]heptane, utilizes cyclohexene oxide as the starting material. google.com This method is advantageous due to its mild conditions, readily available starting materials, and relatively high yield. google.com The synthesis is accomplished through a two-step process.
The first step involves the nucleophilic ring-opening of cyclohexene oxide. This is achieved by reacting cyclohexene oxide with an aqueous solution of methylamine (B109427). google.com This reaction forms the intermediate, o-methylaminocyclohexanol. google.com
In the second step, the intermediate alcohol is converted into the final aziridine (B145994) product. This is accomplished by first converting the hydroxyl group into a good leaving group, typically a bromide, in the presence of phosphorus tribromide and triethylamine (B128534) or bromine and triphenylphosphine/triethylamine. google.com The subsequent intramolecular cyclization yields the product, 7-methyl-aza-bicyclo[4.1.0]heptane. google.com This method provides a simple and convenient pathway for the synthesis of this and related organic amine compounds. google.com
The following table outlines the reaction conditions for the synthesis of 7-methyl-aza-bicyclo[4.1.0]heptane.
| Step | Reactants | Reagents/Solvents | Key Conditions | Product |
| 1. Ring Opening | Cyclohexene oxide, Aqueous methylamine solution | Not specified | Molar ratio of cyclohexene oxide to methylamine solution is 1:3.5-4.5. google.com Temperature: 20-30 °C. | o-methylaminocyclohexanol |
| 2. Cyclization | o-methylaminocyclohexanol | Phosphorus tribromide, Triethylamine / Organic solvent (e.g., methyl tertiary butyl ether, methylene (B1212753) dichloride) | Molar ratio of intermediate to phosphorus tribromide to triethylamine is 1:1.1-1.3:0.4-0.6. google.com | 7-methyl-aza-bicyclo[4.1.0]heptane |
Data sourced from patent information describing the synthetic method. google.com
Reactivity and Mechanistic Investigations of Bicyclo 4.1.0 Heptan 2 Amine Systems
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The inherent strain of the cyclopropane ring in bicyclo[4.1.0]heptan-2-amine makes it susceptible to various ring-opening reactions. These transformations can be initiated by acids, radicals, or through reductive processes, leading to a diverse array of molecular architectures.
The treatment of bicyclo[4.1.0]heptan-2-one with dilute acid can lead to the hydrolytic cleavage of a cyclopropyl (B3062369) bond. thieme-connect.de While direct studies on the acid-mediated cleavage of the corresponding amine are not extensively detailed in the provided results, the behavior of the ketone analogue provides valuable insight. For instance, the reaction of bicyclo[4.1.0]heptan-2-one with dilute acid results in the formation of 3-(2-hydroxy-2-propyl)cyclohexanone through the cleavage of the cyclopropane ring. thieme-connect.de This suggests that protonation of the carbonyl group facilitates the ring opening.
In a related context, acid-catalyzed ring-opening reactions of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkenes have been investigated, although these studies did not result in the cleavage of the cyclopropane unit itself. nih.gov The mechanism of acid-catalyzed epoxide ring-opening often involves protonation of the oxygen, followed by nucleophilic attack. libretexts.org A similar mechanism can be envisioned for this compound, where protonation of the amine or the cyclopropane ring itself could initiate nucleophilic attack and subsequent ring cleavage. The regioselectivity of such a cleavage would likely be influenced by the stability of the resulting carbocationic intermediates.
Radical reactions provide another avenue for the ring-opening of bicyclo[4.1.0]heptane systems. Studies on the oxidation of bicyclo[n.1.0]alkanes, including bicyclo[4.1.0]heptane, have shown that radical intermediates can lead to rearranged products. semanticscholar.org For example, the reaction of 1-methylbicyclo[4.1.0]heptane with an oxidizing agent can generate a carbon radical at C-2, which can then undergo rearrangement. semanticscholar.org
The presence of an amino group at the 2-position can influence the stability and reactivity of these radical intermediates. The cyclopropylcarbinyl radical system is known to undergo rapid ring-opening, and the regioselectivity of this process is dependent on the substituents on the cyclopropane ring. ucl.ac.uk In the case of this compound, the formation of a radical at a position alpha to the amino group could trigger ring-opening to form a more stable radical intermediate, which could then be trapped or undergo further reactions. For instance, the reductive ring opening of cyclopropyl ketones with lithium in liquid ammonia (B1221849) proceeds via radical anion intermediates. ucl.ac.uk A similar approach could potentially be applied to this compound derivatives.
Reductive amination conditions can trigger the cleavage of the cyclopropane ring in certain bicyclic systems. For example, the reductive amination of aldehydes or ketones with deprotected halogenated secondary cyclopropylamines, such as derivatives of 7,7-dihalo-2-azabicyclo[4.1.0]heptane, leads to ring-expanded products. rsc.org This transformation proceeds through the formation of an unstable aminocyclopropane intermediate which undergoes thermal ring-opening. rsc.org
The general procedure for such a reaction involves the treatment of the cyclopropylammonium salt with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. rsc.org The resulting N-alkylated aminocyclopropane is often unstable and readily undergoes ring cleavage at room temperature. rsc.org This methodology provides access to functionalized azepane and piperidine (B6355638) derivatives.
Table 1: Reductive Amination Triggered Ring Cleavage of Halogenated Bicyclic Aminocyclopropanes This table is a representative example based on the provided search results and illustrates the types of products that can be obtained from such reactions.
| Starting Material | Aldehyde/Ketone | Product |
|---|---|---|
| 7,7-Dihalo-2-azabicyclo[4.1.0]heptane derivative | Various aldehydes | Halogen-substituted 2,3,4,7-tetrahydro-1H-azepine derivatives |
The bicyclo[4.1.0]heptane skeleton can be constructed through various cycloaddition reactions. researchgate.net For instance, the Corey-Chaykovsky cyclopropanation of masked o-benzoquinones is a method to generate functionalized bicyclo[4.1.0]heptane derivatives. researchgate.net While not directly involving the amine, these precursors can be subsequently converted to the target amine. The synthesis of bicyclo[4.1.0]heptane derivatives can also be achieved via the cyclopropanation of N-Boc-1,2,3,6-tetrahydropyridine. nih.gov
Furthermore, bicyclo[4.1.0]heptane derivatives can themselves participate in cycloaddition reactions. For example, enantiomerically pure carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold have been synthesized, where a key step involves the cycloaddition of an azide (B81097) intermediate with an alkyne to form a 1,2,3-triazole ring. nih.gov This highlights the utility of functionalized bicyclo[4.1.0]heptane systems as platforms for constructing more complex molecules. A formal [4π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones has been developed to synthesize 2-oxa-3-azabicyclo[3.1.1]heptanes, demonstrating the diverse cycloaddition reactivity of related strained bicyclic systems. rsc.org
Table 2: Examples of Cycloaddition Reactions in the Synthesis of Bicyclo[4.1.0]heptane Derivatives This table summarizes cycloaddition strategies relevant to the synthesis of the bicyclo[4.1.0]heptane core.
| Reaction Type | Reactants | Product |
|---|---|---|
| Corey-Chaykovsky Cyclopropanation | Masked o-benzoquinone, Sulfur ylide | Functionalized bicyclo[4.1.0]heptane |
| Simmons-Smith Cyclopropanation | N-Boc-1,2,3,6-tetrahydropyridine, Diethylzinc, Diiodomethane | N-Boc-3-azabicyclo[4.1.0]heptane |
Rearrangement reactions offer powerful tools for the skeletal reorganization of bicyclic amines, enabling the synthesis of complex nitrogen-containing heterocycles.
The aza-Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement involving a nitrogen atom. wikipedia.orgtcichemicals.com While the 2-aza-Cope rearrangement is more common, the 1-aza-Cope rearrangement, which is the microscopic reverse of the aza-Claisen rearrangement, has also been studied. wikipedia.orgtcichemicals.com The 1-aza-Cope rearrangement generally has a high activation barrier. wikipedia.org
In the context of bicyclic systems, the aza-Cope rearrangement, often coupled with a Mannich cyclization, provides a powerful strategy for the synthesis of complex tricyclic amines. nih.govresearchgate.net For instance, the aza-Cope–Mannich reaction of bicyclo[2.2.2]octyliminium ions has been explored for the synthesis of azatricyclic systems. nih.gov While direct examples involving this compound are not explicitly detailed in the search results, the principles of these rearrangements can be applied. A hypothetical 1-aza-Cope rearrangement in a suitably functionalized this compound derivative could lead to the formation of a medium-sized heterocyclic ring, a valuable transformation in organic synthesis. The success of such a rearrangement would depend on factors such as the stereochemistry of the substituents and the reaction conditions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Bicyclo[4.1.0]heptan-2-one |
| 3-(2-hydroxy-2-propyl)cyclohexanone |
| 1-methylbicyclo[4.1.0]heptane |
| 7,7-dihalo-2-azabicyclo[4.1.0]heptane |
| Sodium triacetoxyborohydride |
| Azepane |
| Piperidine |
| N-Boc-1,2,3,6-tetrahydropyridine |
| Bicyclo[2.2.2]octyliminium ion |
| 2-oxa-3-azabicyclo[3.1.1]heptane |
| 1,2,3-triazole |
| N-Boc-3-azabicyclo[4.1.0]heptane |
| Diethylzinc |
Rearrangement Reactions in Bicyclic Amines
Thiomethylimidate Cyclopropane Rearrangements
While specific research detailing thiomethylimidate rearrangements directly on the this compound skeleton is not extensively documented in the provided results, the principles of such rearrangements can be inferred from related systems. Thiomethylimidates are known to undergo thermal or acid-catalyzed rearrangements. In the context of a cyclopropane-containing system, these rearrangements could potentially lead to ring-expansion or ring-opening products, driven by the release of strain from the three-membered ring. The specific outcome would be highly dependent on the stereochemistry of the bicyclo[4.1.0]heptane core and the reaction conditions employed.
Nucleophilic and Electrophilic Transformations of the Amine Functionality
The primary amine group in this compound is a versatile functional handle for both nucleophilic and electrophilic transformations.
Nucleophilic Character: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. It can react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and anhydrides, to form corresponding N-alkylated and N-acylated products. These reactions are fundamental for introducing diverse substituents and building more complex molecular architectures.
Electrophilic Transformations: The amine group can also be converted into a good leaving group, facilitating transformations where the amino-substituted carbon becomes an electrophilic center. For instance, diazotization of the primary amine with nitrous acid would generate a highly unstable diazonium salt. This intermediate could then undergo a variety of reactions, including substitution or elimination, often accompanied by rearrangement of the bicyclic framework due to the inherent ring strain.
| Transformation Type | Reagent | Product Type |
| Nucleophilic (Acylation) | Acetyl Chloride | N-acetyl-bicyclo[4.1.0]heptan-2-amine |
| Nucleophilic (Alkylation) | Methyl Iodide | N-methyl-bicyclo[4.1.0]heptan-2-amine |
| Electrophilic (Diazotization) | Nitrous Acid | Bicyclo[4.1.0]heptan-2-ol, rearrangement products |
Mechanistic Pathways of Key Cyclopropanation Reactions
The synthesis of the bicyclo[4.1.0]heptane core, and specifically the introduction of the amine functionality, often relies on sophisticated cyclopropanation reactions. Understanding the mechanisms of these reactions is crucial for controlling stereochemistry and achieving desired product outcomes.
The Kulinkovich reaction and its modifications are powerful methods for the synthesis of cyclopropanols and cyclopropylamines. wikipedia.orgorganic-chemistry.org The key to this reaction is the in-situ generation of a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org This process begins with the reaction of a Grignard reagent with a titanium(IV) alkoxide, such as titanium isopropoxide, to form a dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination to produce an alkane and the reactive titanacyclopropane. organic-chemistry.org
In the context of synthesizing this compound precursors, a modified Kulinkovich-Szymoniak reaction can be employed, where a nitrile is used as the substrate instead of an ester. organic-chemistry.org The titanacyclopropane adds to the nitrile to form an azatitanacyclopentene intermediate. Subsequent treatment with a Lewis acid promotes rearrangement and hydrolysis to yield the primary cyclopropylamine (B47189). organic-chemistry.org
Key Steps in Titanacyclopropane Formation and Reaction:
Reaction of two equivalents of a Grignard reagent with Ti(OiPr)₄ to form an unstable dialkyltitanium compound. organic-chemistry.org
Rapid β-hydride elimination to yield the titanacyclopropane intermediate and an alkane. organic-chemistry.org
Reaction of the titanacyclopropane with a nitrile to form an azatitanacycle. organic-chemistry.org
Lewis acid-mediated conversion of the azatitanacycle to the corresponding cyclopropylamine. organic-chemistry.org
Lewis acids play a critical role in the final stages of the Kulinkovich-Szymoniak synthesis of cyclopropylamines. organic-chemistry.org After the formation of the azatitanacyclopentene intermediate from the reaction of the titanacyclopropane with a nitrile, the reaction mixture is treated with a Lewis acid. organic-chemistry.org This step is essential to facilitate the conversion of the intermediate into the desired primary amine. Without the Lewis acid, the reaction often yields ketones as the major product. organic-chemistry.org The Lewis acid likely coordinates to the nitrogen atom or the titanium-bound oxygen, promoting the cleavage of the titanium-carbon and titanium-nitrogen bonds and subsequent hydrolysis to the cyclopropylamine. The choice and amount of Lewis acid can significantly influence the reaction's efficiency and product distribution. For instance, using sub-stoichiometric amounts of titanium(IV) isopropoxide can decrease the yield of the cyclopropylamine while increasing the formation of carbinamine and ketone byproducts. organic-chemistry.org
Recent studies have also demonstrated the use of Lewis acids to catalyze cycloaddition reactions involving bicyclobutanes to synthesize related azabicyclo[3.1.1]heptane frameworks, highlighting the broader importance of Lewis acid catalysis in constructing such bicyclic systems. acs.orgchemrxiv.org
Radical-mediated cyclopropanation offers an alternative pathway to form the cyclopropane ring. These reactions often involve the generation of a radical species that adds to an alkene, followed by an intramolecular cyclization. For instance, a halomethyl radical can be generated and added to an olefin. The resulting radical intermediate then undergoes a 3-exo-tet cyclization to form the cyclopropane ring. nih.gov
In the context of bicyclo[4.1.0]heptane systems, oxidative radical ring-opening and cyclization of existing cyclopropane derivatives can also occur. beilstein-journals.orgbeilstein-journals.org For example, the reaction of cyclopropanols with an oxidizing agent can generate a cyclopropoxy radical, which can undergo ring opening to form a β-keto radical. beilstein-journals.org This radical can then participate in further cyclization reactions. While not a direct synthesis of this compound, these radical processes illustrate the potential for radical-mediated functionalization and rearrangement of the bicyclic core.
Functional Group Interconversions on the Bicyclo[4.1.0]heptane Skeleton
Once the bicyclo[4.1.0]heptane skeleton is formed, a variety of functional group interconversions can be performed to synthesize a range of derivatives. vanderbilt.edu The ketone of bicyclo[4.1.0]heptan-2-one, a common precursor, can be reduced to the corresponding alcohol, bicyclo[4.1.0]heptan-2-ol, using standard reducing agents like sodium borohydride. This alcohol can then be further functionalized.
Other key transformations include:
Oxidation: The bicyclic core can undergo oxidation reactions, such as Baeyer-Villiger oxidation, to introduce heteroatoms into the ring system.
Halogenation: Hydroxyl groups can be converted to halides (Cl, Br, I) using various reagents, which can then serve as leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu
Azide and Nitrile Formation: Halides or sulfonate esters can be displaced by azide or cyanide anions to introduce nitrogen-containing functionalities, which can be further elaborated. vanderbilt.edu
These interconversions are crucial for accessing a wide diversity of substituted bicyclo[4.1.0]heptane derivatives for various applications, including medicinal chemistry and materials science. chemrxiv.orgnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of Bicyclo 4.1.0 Heptan 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule with a complex three-dimensional structure like Bicyclo[4.1.0]heptan-2-amine, a combination of one- and two-dimensional NMR experiments is essential for complete assignment.
One-Dimensional NMR (¹H, ¹³C) for Core Identification
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental identification of the core structure of this compound.
The ¹H NMR spectrum is expected to show a series of complex multiplets in the upfield region, characteristic of the strained bicyclo[4.1.0]heptane framework. The protons on the cyclopropane (B1198618) ring (at C1, C6, and C7) would likely appear at higher fields due to their unique shielding environment. The protons on the six-membered ring would exhibit chemical shifts and coupling patterns dictated by their relative stereochemistry (axial vs. equatorial) and proximity to the amine group. The proton attached to the same carbon as the amine group (H-2) would be expected to appear as a distinct signal, with its chemical shift influenced by the nitrogen atom.
Table 1: Predicted ¹³C NMR Chemical Shift Data for this compound This table is predictive and based on data from analogous structures.
| Carbon Position | Predicted Chemical Shift (δ) in ppm |
| C2 (CH-NH₂) | 45 - 60 |
| Cyclohexyl C | 18 - 40 |
| Cyclopropyl (B3062369) C | 10 - 30 |
Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity and Regioselectivity
Two-dimensional (2D) NMR techniques are indispensable for confirming the connectivity and regioselectivity of the molecule. grafiati.com Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, as it reveals correlations between protons and carbons that are separated by two or three bonds. tdx.catacs.org
For this compound, an HMBC experiment would definitively establish the position of the amine group. Key correlations would be observed between the proton on C2 and the adjacent carbons (C1 and C3), as well as the cyclopropyl bridgehead carbons (C1 and C6). Similarly, the protons on the cyclopropane ring (H-1, H-6, H-7) would show correlations to the carbons within the six-membered ring, confirming the fused-ring structure. This technique is crucial for distinguishing between potential isomers and confirming the regioselectivity of the synthesis. acs.org
DEPT-135 Spectroscopy for Carbon Hybridization Analysis
Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.org A DEPT-135 experiment is particularly informative:
CH₃ groups appear as positive peaks.
CH₂ groups appear as inverted (negative) peaks.
CH groups appear as positive peaks.
Quaternary carbons (those with no attached protons) are not observed. libretexts.org
Running a DEPT-135 experiment on this compound would allow for the unambiguous assignment of each carbon signal observed in the ¹³C NMR spectrum. tdx.catresearchtrend.net The signals for the CH₂ carbons (C3, C4, C5) would appear as negative peaks, while the signals for the CH carbons (C1, C2, C6) would be positive. The C7 carbon, being a CH₂ group within the cyclopropane ring, would also present a negative peak. This analysis, combined with the ¹³C spectrum, provides a complete picture of the carbon skeleton. libretexts.org
Table 2: Predicted DEPT-135 NMR Results for this compound
| Carbon Type | Carbon Position(s) | Expected DEPT-135 Signal |
| CH | C1, C2, C6 | Positive |
| CH₂ | C3, C4, C5, C7 | Negative |
| Quaternary | None | Absent |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information on the molecular weight and structural features of a compound through fragmentation analysis.
GC-MS for Compound Identification and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile compounds. researchgate.net An analysis of this compound by GC-MS would first separate it from any impurities or reaction side products. uzh.ch The mass spectrum would then provide the molecular ion peak (M⁺), confirming the compound's molecular weight (111.19 g/mol ).
The fragmentation pattern observed in the mass spectrum gives clues to the molecule's structure. For bicyclic amines, fragmentation often involves the loss of the amino group or cleavage of the ring system. nih.govmdpi.comresearchgate.net Expected fragmentation pathways for this compound could include the loss of an NH₂ radical or cleavage of the strained cyclopropane ring, leading to characteristic fragment ions that can be used for structural confirmation. The relative abundance of these fragments helps in building a complete picture of the molecule's identity and purity. d-nb.info
Online ESI-MS for Reaction Monitoring and Intermediate Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules directly from a solution. mdpi.comacs.org When coupled with a reaction setup (online ESI-MS), it becomes a powerful tool for real-time reaction monitoring. nih.govsigmaaldrich.com This is particularly useful for identifying transient intermediates and optimizing reaction conditions. mdpi.comresearchgate.netacs.org
For instance, in a synthesis of this compound, such as the reductive amination of Bicyclo[4.1.0]heptan-2-one, online ESI-MS could be used to track the disappearance of the starting ketone and the appearance of the imine intermediate and the final amine product. mdpi.com By monitoring the mass-to-charge ratio (m/z) of species in the reaction mixture over time, one can gain valuable mechanistic insights and determine the optimal time for reaction completion. acs.orgmdpi.com This technique is highly sensitive and specific, allowing for the detection of low-concentration ionic intermediates that might be missed by other methods. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. mdpi.com The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a characteristic spectrum of absorption bands. mdpi.comutexas.edu
For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its primary amine and saturated hydrocarbon framework. libretexts.org The primary amine group (–NH₂) is particularly diagnostic, typically exhibiting two distinct, sharp absorption bands in the region of 3500-3300 cm⁻¹. libretexts.org One band corresponds to the asymmetric stretching vibration of the N-H bonds, while the other, at a slightly lower frequency, corresponds to the symmetric stretch. libretexts.org The presence of two sharp peaks in this region is a strong indicator of a primary amine (R-NH₂). libretexts.org
Additionally, a broader absorption band associated with N-H bending vibrations can often be observed in the 1650-1580 cm⁻¹ range. The saturated bicyclic structure, composed of sp³-hybridized carbon atoms, will give rise to strong, sharp C-H stretching absorptions in the 2960-2850 cm⁻¹ region. wpmucdn.com C-C single bond stretches appear in the fingerprint region (below 1500 cm⁻¹) and are generally weak and less useful for simple functional group identification. utexas.edu
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Sharp (two bands) |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |
| Alkane | C-H Stretch | 2960 - 2850 | Strong, Sharp |
By analyzing the presence and position of these key bands, IR spectroscopy provides a rapid and effective means of confirming the presence of the primary amine and the saturated bicyclic core of this compound. utexas.edu
X-ray Crystallography for Absolute Configuration Determination and Conformation
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and, for chiral compounds, its absolute configuration.
For this compound, which possesses multiple stereocenters, X-ray crystallography can unambiguously resolve its complex stereochemistry. The fusion of the cyclopropane ring to the cyclohexane (B81311) ring can result in syn or anti isomers, and the position of the amine group introduces further stereochemical possibilities (endo vs. exo and R/S configuration at C2). While obtaining a suitable single crystal of the parent amine can be challenging, derivatization to a salt (e.g., hydrochloride) or a crystalline derivative can facilitate analysis.
The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule is generated. This map is then interpreted to determine the precise location of each atom in the crystal lattice.
Studies on related bicyclo[4.1.0]heptane systems have successfully employed this technique to confirm their structures and relative stereochemistry. For instance, X-ray diffraction analysis has been used to elucidate the all-syn relative stereochemistry in substituted bicyclo[4.1.0]heptenes and to confirm the exo-configuration in oxa-bicyclo[4.1.0]heptane scaffolds. acs.orgscispace.com These analyses provide definitive proof of the spatial arrangement that would be difficult to ascertain by spectroscopic methods alone.
Computational Chemistry Studies of Bicyclo 4.1.0 Heptan 2 Amine
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the electronic structure of molecules and modeling reaction pathways. For derivatives of bicyclo[4.1.0]heptane, DFT calculations have been instrumental in understanding their reactivity, particularly in oxidation reactions.
Detailed DFT studies on the bicyclo[4.1.0]heptane system reveal how the strained cyclopropane (B1198618) ring influences the reactivity of adjacent C-H bonds. semanticscholar.org Computations have shown that the Walsh orbitals of the cyclopropane ring can engage in hyperconjugative interactions with the σ* orbitals of neighboring C-H bonds. semanticscholar.org This interaction effectively weakens specific C-H bonds, making them more susceptible to reactions like hydrogen atom transfer (HAT). semanticscholar.org
In a study on the oxidation of bicyclo[n.1.0]alkanes by 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), DFT calculations were used to map the potential energy surface for different reaction pathways. semanticscholar.orgacs.org The calculations successfully predicted the site-selectivity and diastereoselectivity of the hydroxylation reactions. semanticscholar.org For bicyclo[4.1.0]heptane, the calculations showed a preference for the activation of the cis C2–H bond over the trans C2–H bond. acs.org The detection of rearranged products in the oxidation of certain derivatives provided clear evidence for the involvement of cationic intermediates, indicating that electron transfer (ET) pathways can compete with HAT mechanisms. semanticscholar.org These computational findings are crucial for predicting how Bicyclo[4.1.0]heptan-2-amine might behave in similar oxidative environments and for designing controlled synthetic transformations.
Table 1: DFT Calculated Activation Free Energies (ΔG‡) for Reaction Pathways
| Reactant System | Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Key Finding |
|---|---|---|---|
| Bicyclo[4.1.0]heptane + ETFDO | HAT from cis C2-H | Lower Energy | Hyperconjugative activation of the cis C-H bond. acs.org |
| Bicyclo[4.1.0]heptane + ETFDO | HAT from trans C2-H | Higher Energy | Lack of hyperconjugative activation for the trans C-H bond. acs.org |
Conformational Analysis of this compound and its Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Computational conformational analysis is used to determine the stable low-energy structures a molecule can adopt. The bicyclo[4.1.0]heptane scaffold is conformationally restricted due to the fusion of the two rings. This rigidity is a highly desirable feature in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for the precise spatial positioning of functional groups.
In the development of novel carbocyclic nucleoside analogues, the bicyclo[4.1.0]heptane template was chosen specifically for this conformational locking. acs.orgnih.gov Researchers synthesized new families of enantiomerically pure carbocyclic nucleosides based on a cyclohexane (B81311) moiety with a fused cyclopropyl (B3062369) ring. nih.gov The rigid structure was expected to mimic the conformation of natural nucleosides while being more stable to hydrolytic processes. researchgate.net Computational studies of these derivatives help in understanding how the bicyclic core orients the attached nucleobases and other functional groups, which is critical for their interaction with viral enzymes. acs.orgresearchgate.net For this compound, conformational analysis would similarly define the accessible orientations of the amine group relative to the bicyclic frame, guiding the design of derivatives with optimal target interactions.
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis provides static snapshots of low-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, molecular vibrations, and interactions with the environment.
For a related bicyclic epoxide, (1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester, MD simulations have been used to predict its thermal stability. The simulations predicted that the thermal decomposition pathway involves the cleavage of the C-O bond in the strained oxirane ring at temperatures above 150°C. Such simulations for this compound could be employed to understand its stability under various conditions, its interactions with solvent molecules, and the flexibility of its amine substituent, which can be crucial for its function as a ligand or a synthetic building block.
Ligand-Docking Studies for Biological Activity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. smolecule.com It is widely used in drug discovery to screen virtual libraries of compounds and to predict their binding affinity and mode of action.
The bicyclo[4.1.0]heptane scaffold has been the subject of such investigations. A new class of carbocyclic nucleoside analogues built on this framework was specifically designed as potential anti-herpes simplex virus (HSV) agents based on the results of initial protein-ligand docking studies. researchgate.net Similarly, derivatives of bicyclo[4.1.0]heptanes have been investigated as antagonists for the melanin-concentrating hormone receptor 1 (MCHR1), a target for the treatment of obesity. researchgate.net Docking studies in this context help to visualize how the bicyclic core and its substituents fit into the receptor's binding pocket and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are critical for activity. researchgate.net For this compound, docking studies could predict its potential to bind to various biological targets, such as G-protein coupled receptors or enzymes, thereby guiding the exploration of its pharmacological potential.
Table 2: Examples of Ligand-Docking Studies on Bicyclo[4.1.0]heptane Scaffolds
| Compound Class | Biological Target | Purpose of Docking Study |
|---|---|---|
| Bicyclo[4.1.0]heptane Nucleoside Analogues | Viral Enzymes (e.g., HSV) | To design novel antiviral agents. researchgate.net |
| Bicyclo[4.1.0]heptane Derivatives | Melanin-Concentrating Hormone Receptor 1 (MCHR1) | To identify and optimize receptor antagonists. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. Once a reliable QSAR model is built, it can be used to predict the activity of new, yet-to-be-synthesized molecules, thus optimizing the design process.
A three-dimensional QSAR (3D-QSAR) study was performed on a series of bicyclo[4.1.0]heptane derivatives acting as MCHR1 antagonists. researchgate.net Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed statistically significant models. researchgate.net The CoMFA model yielded a cross-validated q² of 0.680 and a non-cross-validated R² of 0.922, while the CoMSIA model gave a q² of 0.639 and an R² of 0.953, indicating robust predictive power. researchgate.net
The contour maps generated from these models provided valuable insights into the structure-activity relationship. They highlighted regions where steric bulk or specific electrostatic properties (e.g., electronegative or electropositive groups) would increase or decrease the antagonistic activity. researchgate.net This information was then used to propose new antagonist designs, for instance, by adding highly electronegative groups to specific positions on the bicyclo[4.1.0]heptane scaffold. researchgate.net Such QSAR studies, if applied to a series of this compound derivatives, could accelerate the development of potent and selective ligands for a chosen biological target.
Table 3: Statistical Results of 3D-QSAR Models for Bicyclo[4.1.0]heptane MCHR1 Antagonists. researchgate.net
| Model | q² (Cross-validated) | R² (Non-cross-validated) | F value | Standard Error of Prediction | Standard Error of Estimate |
|---|---|---|---|---|---|
| CoMFA | 0.680 | 0.922 | 114.351 | 0.364 | 0.180 |
| CoMSIA | 0.639 | 0.953 | 92.802 | 0.402 | 0.146 |
Applications in Chemical Synthesis and Materials Science
Bicyclo[4.1.0]heptan-2-amine as a Versatile Building Block in Organic Synthesis
The unique structural and reactive properties of this compound make it a highly versatile building block in the field of organic synthesis. Its fused ring system allows for the controlled introduction of stereocenters, which is crucial in the synthesis of chiral molecules.
This compound serves as a key starting material for the synthesis of a variety of substituted cyclopropylamines. These compounds are of significant interest due to the prevalence of the cyclopropylamine (B47189) motif in medicinally important molecules. The synthetic utility of this compound derivatives is highlighted in their reactions with dihalocarbene species, which lead to the formation of dihalogenated bicyclic aminocyclopropane derivatives. These intermediates can then undergo further transformations, such as reductive amination, which can trigger the cleavage of the cyclopropane (B1198618) ring to provide access to ring-expanded nitrogen-containing heterocycles. rsc.orgresearchgate.netresearchgate.net
For example, the reaction of N-Boc-protected cyclic enamines with dihalocarbenes yields stable N-Boc-bicyclic secondary cyclopropylamines. researchgate.net Subsequent deprotection and reaction with aldehydes or ketones under reductive amination conditions can lead to the formation of functionalized piperidines and azepanes. rsc.orgresearchgate.net This ring-expansion strategy demonstrates the utility of this compound derivatives as precursors to larger, more complex heterocyclic systems. researchgate.net
| Starting Material | Reagents | Product | Key Transformation |
|---|---|---|---|
| N-Boc-1,2,3,4-tetrahydropyridine | Dihalocarbene | 7,7-dihalo-2-azabicyclo[4.1.0]heptane | Dihalocyclopropanation |
| Deprotected halogenated secondary cyclopropylamine | Aldehydes/Ketones, Hydride reagent | Functionalized azepanes/piperidines | Reductive amination and ring expansion |
The bicyclo[4.1.0]heptane framework is a common structural motif in a number of natural products. researchgate.netnih.gov Consequently, this compound and its derivatives are valuable intermediates in the total synthesis of these complex molecules. The rigid bicyclic system allows for the precise installation of functional groups and stereocenters, which is essential for achieving the desired target molecule.
The utility of these intermediates is often demonstrated in synthetic strategies that involve ring-opening or ring-expansion reactions of the cyclopropane ring. These transformations can be used to introduce new functional groups and to construct larger ring systems that are present in the natural product target.
This compound derivatives are valuable precursors for the synthesis of functionalized azepanes and piperidines, which are important heterocyclic scaffolds in medicinal chemistry. rsc.orgresearchgate.netnih.gov A common strategy involves the ring expansion of bicyclic aziridinium (B1262131) ions derived from bicyclo[4.1.0]heptane systems. researchgate.netjove.com
For instance, 1-azoniabicyclo[4.1.0]heptane tosylate, generated from 2-[4-toluenesulfonyloxybutyl]aziridine, can undergo regio- and stereospecific ring-expansion with various nucleophiles. jove.com Nucleophilic attack at the bridge or bridgehead carbon of the aziridinium ion leads to the formation of substituted piperidines and azepanes, respectively. researchgate.netjove.com This methodology has been successfully applied to the synthesis of biologically active natural products containing piperidine (B6355638) and azepane motifs. jove.com
Another approach involves the reductive amination of halogenated bicyclic aminocyclopropane derivatives. This transformation can trigger the cleavage of the cyclopropane ring, leading to the formation of ring-expanded products such as functionalized azepanes. rsc.orgresearchgate.net
Scaffold for Carbocyclic Nucleoside Analogues
The bicyclo[4.1.0]heptane framework has emerged as a promising scaffold for the design and synthesis of carbocyclic nucleoside analogues. nih.govresearcher.lifenih.govacs.orgmdpi.com These compounds are structurally similar to natural nucleosides but have a carbocyclic ring in place of the sugar moiety. This modification can lead to increased metabolic stability and improved pharmacological properties.
Researchers have developed stereoselective routes to synthesize these analogues, often starting from readily available materials like 1,4-cyclohexanedione. nih.govresearcher.lifeacs.org The synthesis typically involves the construction of a functionalized bicyclo[4.1.0]heptane intermediate, followed by the introduction of a nucleobase. nih.govresearcher.lifeacs.org These synthetic efforts have led to the creation of a diverse range of carbocyclic nucleoside analogues with potential antiviral activity. nih.govresearcher.lifenih.govmdpi.com For example, some guanine- and thymine-containing analogues have shown affinity for the herpes simplex virus type 1 (HSV-1) thymidine (B127349) kinase, suggesting their potential as selective antiherpetic agents. nih.govmdpi.com
| Starting Material | Key Intermediate | Final Product | Potential Application |
|---|---|---|---|
| 1,4-Cyclohexanedione | Functionalized bicyclo[4.1.0]heptyl azide (B81097) | Enantiomerically pure carbocyclic nucleoside analogues | Antiviral agents |
| Cyclohexenone | (1R,5R,6S)-5-(Benzyloxy)bicyclo[4.1.0]heptan-2-one | Cytosine analogue built on a bicyclo[4.1.0]heptane scaffold | Antiherpetic agents |
Design and Synthesis of Conformationally Restricted Amine Analogues
The rigid bicyclo[4.1.0]heptane scaffold is utilized in the design and synthesis of conformationally restricted amine analogues. unife.it By incorporating the amine functionality into this rigid framework, the conformational flexibility of the molecule is significantly reduced. This can lead to enhanced binding affinity and selectivity for biological targets, as the molecule is pre-organized in a bioactive conformation.
The synthesis of these constrained analogues often involves the introduction of an amino group or a precursor to an amino group onto the bicyclo[4.1.0]heptane core. The additional conformational rigidity introduced by the bicyclic system is expected to result in improved pharmacokinetic properties of lead compounds in drug discovery. unife.it This approach has been applied to the design of analogues of biologically active molecules, such as histamine, to create selective receptor ligands. nih.gov
Development of Novel Polycyclic Systems with Biological Potential
The bicyclo[4.1.0]heptane framework serves as a versatile starting point for the development of novel polycyclic systems with potential biological activity. researchgate.netnih.govresearchgate.netnanobioletters.com The inherent reactivity of the cyclopropane ring allows for a variety of synthetic transformations that can lead to the construction of more complex and diverse molecular architectures.
For instance, the Corey-Chaykovsky reaction of quinone monoketals can be used to synthesize highly substituted bicyclo[4.1.0]heptenones. researchgate.net These compounds can then be further functionalized to create novel polycyclic systems. Additionally, gold(I)-catalyzed ring-opening/intramolecular cyclopropanations of 1,6-cyclopropene-enes provide a route to diversely substituted heterocycles and carbocycles possessing a bicyclo[4.1.0]heptane framework. acs.org The development of new synthetic methodologies targeting these scaffolds continues to be an active area of research, with the goal of creating novel molecules with interesting biological properties. researchgate.netnih.gov
Integration into sp³-Rich Chemical Space for Drug Discovery
This compound serves as a valuable scaffold for several reasons:
Structural Rigidity and Defined Exit Vectors: The fused cyclopropane and cyclohexane (B81311) rings create a rigid framework. This rigidity helps in pre-organizing appended functional groups in specific spatial orientations, which can lead to higher binding affinities with biological targets. The amine group provides a convenient attachment point, or "exit vector," for further chemical modifications.
Bioisosteric Replacement: The bicyclo[4.1.0]heptane core can act as a bioisostere for other cyclic systems, such as piperidine or cyclohexane, which are common in many bioactive compounds. This allows for the exploration of novel chemical space and the potential to overcome issues related to intellectual property or unfavorable physicochemical properties of existing scaffolds.
Introduction of Chirality: The stereochemistry of the bicyclo[4.1.0]heptane ring system, with its multiple chiral centers, allows for the synthesis of a diverse range of stereoisomers. This is crucial in drug design, as different enantiomers or diastereomers of a drug can have vastly different biological activities.
Recent research has highlighted the importance of bicyclic amines as building blocks in medicinal chemistry. For instance, the bicyclo[4.1.0]heptane scaffold has been successfully incorporated into the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents chemspider.com. While direct studies on this compound may be limited, the principles established with similar bicyclic amines strongly suggest its potential for generating novel, sp³-rich drug candidates.
| Scaffold | Key Features | Therapeutic Areas of Interest |
|---|---|---|
| Bicyclo[1.1.1]pentane | Highly rigid, linear spacer | Benzene bioisostere, CNS disorders |
| Bicyclo[2.2.1]heptane (Norbornane) | Bridged system, stereochemically complex | Antiviral, anticancer |
| Bicyclo[4.1.0]heptane | Fused cyclopropane-cyclohexane, sp³-rich | Antiviral, anticancer (as nucleoside analogues) |
| Azabicyclo[3.1.0]hexane | Fused aziridine-cyclopentane, constrained amine | Glycosidase inhibitors |
Potential Applications in Material Science
The unique structural and chemical properties of this compound also suggest its potential utility in the field of materials science, particularly in the synthesis of polymers and liquid crystals.
The primary amine group of this compound makes it a suitable monomer for the synthesis of various polymers, such as polyamides and polyimides. The incorporation of the rigid and bulky bicyclo[4.1.0]heptane unit into a polymer backbone can impart several desirable properties:
Enhanced Thermal Stability: The rigid structure can restrict the thermal motion of polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal stability.
Increased Mechanical Strength: The introduction of such a robust alicyclic structure can enhance the modulus and strength of the resulting polymer.
Improved Solubility: The non-planar, three-dimensional nature of the bicyclic unit can disrupt polymer chain packing, potentially leading to improved solubility in organic solvents, which is beneficial for processing.
Low Dielectric Constant: The incorporation of non-polar alicyclic structures is a known strategy to reduce the dielectric constant of polymers, making them suitable for applications in microelectronics.
While the direct polymerization of this compound has not been extensively reported, studies on analogous bicyclic diamines have demonstrated the feasibility of this approach. For example, fully alicyclic polyimides with good thermal stability and optical transparency have been synthesized from 2,5(6)-bis(aminomethyl)bicyclo[2.2.1]heptane researchgate.net. It is conceivable that this compound could be used in a similar manner to produce novel polymers with unique property profiles.
| Polymer Type | Potential Properties | Potential Applications |
|---|---|---|
| Polyamides | High thermal stability, good mechanical properties | High-performance fibers, engineering plastics |
| Polyimides | Excellent thermal stability, low dielectric constant, optical transparency | Microelectronics, aerospace components |
Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal, known as mesogens, have a tendency to align along a common axis. The rigid and anisotropic shape of the bicyclo[4.1.0]heptane core makes it a potential component of mesogenic molecules.
By attaching appropriate functional groups to the this compound scaffold, it is possible to design molecules with the necessary shape anisotropy to form liquid crystalline phases. For example, the attachment of a long alkyl chain to the amine and a polar group at another position on the bicyclic ring could induce mesogenic behavior.
Research into liquid crystals containing other bicyclic systems, such as bicyclo[3.1.0]hexane, has shown that these rigid cores can indeed be part of molecules that exhibit liquid crystalline properties researchgate.net. The introduction of the bicyclo[4.1.0]heptane unit could lead to the development of new liquid crystalline materials with unique phase behaviors and electro-optical properties. The specific stereochemistry of the bicyclo[4.1.0]heptane ring could also be exploited to create chiral liquid crystals, which are of interest for applications in displays and photonics.
Future Directions and Research Outlook
Development of Novel and Sustainable Synthetic Methodologies for Bicyclo[4.1.0]heptan-2-amine
Future research into the synthesis of this compound is anticipated to focus on developing novel, efficient, and sustainable methodologies. Current synthetic approaches to similar bicyclic amines often involve multi-step sequences that may not be environmentally benign. The development of greener synthetic routes is a key area for future exploration. rug.nl
One promising avenue is the application of the "hydrogen borrowing" strategy, which enables the formation of C-N bonds from alcohols and amines with high atom economy and the generation of water as the primary byproduct. rug.nl The use of earth-abundant metal catalysts, such as those based on iron, in these transformations would further enhance the sustainability of the synthesis. rug.nl
Moreover, the development of catalytic asymmetric methods to access enantiomerically pure this compound is a critical goal. This could be achieved through techniques such as the rhodium-catalyzed asymmetric ring-opening of oxabenzonorbornadienes with amines, which has proven effective for other chiral bicyclic amines. nih.gov
| Potential Sustainable Synthetic Approach | Key Features | Potential Catalysts |
| Hydrogen Borrowing Amination | High atom economy, water as a byproduct. rug.nl | Ruthenium-based, Iron-based. rug.nl |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure isomers. nih.gov | Chiral Rhodium complexes. nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, solvent-free conditions. organic-chemistry.org | Not specified. |
Exploration of New Reactivity Patterns and Mechanistic Pathways
The unique strained cyclopropane (B1198618) ring in this compound suggests a rich and largely unexplored reactivity profile. Future research should delve into the characteristic reactions of this scaffold, particularly those involving the ring-opening of the cyclopropane moiety.
The reactivity of aminocyclopropanes as formal 1,3-dipoles in cycloaddition reactions is a well-established concept that could be extended to this compound. researchgate.net Lewis acid-catalyzed Friedel-Crafts reactions with electron-rich aromatic compounds could provide a pathway to novel γ-amino acid derivatives. acs.org The thermal rearrangement of substituted bicyclo[4.1.0]heptanes has also been shown to proceed through intriguing mechanistic pathways that warrant further investigation. rsc.org
A deeper understanding of the factors governing the regioselectivity and stereoselectivity of these reactions will be crucial for the synthetic utility of this scaffold. Mechanistic studies, combining experimental and computational approaches, will be instrumental in elucidating the transition states and intermediates involved in these transformations.
Advanced Spectroscopic Techniques for Enhanced Structural Insight
Comprehensive structural characterization is fundamental to understanding the properties and reactivity of this compound and its derivatives. While standard spectroscopic techniques like NMR and mass spectrometry are indispensable, future research could benefit from the application of more advanced methods.
Two-dimensional NMR techniques, such as NOESY, will be critical for establishing the stereochemical relationships within the bicyclic framework, especially for diastereomeric products resulting from synthetic transformations. rsc.org High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of novel derivatives. rsc.org
Furthermore, studies on the angular dependence of vicinal nitrogen-14-proton spin couplings in the corresponding ammonium (B1175870) salts could provide valuable insights into the conformational preferences of the bicyclic system. acs.org The use of chiroptical spectroscopy, such as electronic circular dichroism (ECD), in conjunction with computational predictions, could be a powerful tool for the unambiguous assignment of the absolute configuration of chiral derivatives. rsc.org
| Spectroscopic Technique | Information Gained | Relevance |
| 2D NMR (e.g., NOESY) | Stereochemical relationships. rsc.org | Elucidation of product stereochemistry. |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition. rsc.org | Confirmation of new compound identity. |
| Nitrogen-14 NMR | Nitrogen-proton spin couplings. acs.org | Conformational analysis. |
| Electronic Circular Dichroism (ECD) | Absolute configuration of chiral molecules. rsc.org | Assignment of stereochemistry. |
Expanding Computational Studies for Predictive Modeling and Design
Computational chemistry offers a powerful lens through which to investigate the structure, reactivity, and potential applications of this compound. Future research should leverage computational tools for predictive modeling and rational design.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, as well as to model the reaction mechanisms of its transformations. chemrxiv.org Such studies can provide insights into transition state geometries and activation energies, guiding the optimization of reaction conditions.
Molecular dynamics simulations could be used to explore the conformational landscape of the bicyclic system and its interactions with biological macromolecules. nih.gov This would be particularly valuable in the context of drug design, allowing for the in silico screening of derivatives against specific protein targets.
Innovation in Applications as Pharmaceutical Scaffolds and Chemical Probes
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the development of novel pharmaceutical agents and chemical probes. The cyclopropylamine (B47189) moiety is a known pharmacophore in various bioactive molecules, and its incorporation into a bicyclic system could lead to compounds with enhanced potency and selectivity. nih.govwisdomlib.org
Future research should focus on the design and synthesis of libraries of this compound derivatives for screening against a range of biological targets. The constrained nature of the scaffold can help in presenting functional groups in well-defined spatial orientations, which is advantageous for optimizing interactions with protein binding sites.
Q & A
Q. Q1. What are the established synthetic routes for bicyclo[4.1.0]heptan-2-amine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclopropanation or ring-closing strategies. For example, bicyclo[4.1.0]heptane derivatives can be synthesized via [2+1] cycloaddition of carbenes to cyclohexene analogs. Reaction optimization (e.g., temperature, catalyst choice) is critical: higher temperatures may favor ring strain relaxation, leading to by-products. Characterization via H/C NMR and mass spectrometry (e.g., ESI-MS) is essential to confirm regiochemistry and purity .
Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
Methodological Answer:
- NMR : H NMR can resolve bridgehead protons (δ ~1.5–2.5 ppm) and amine protons (δ ~1.0–2.0 ppm). C NMR distinguishes bridgehead carbons (typically 30–40 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns reveal bicyclic structure stability.
- X-ray Crystallography : Resolves stereochemistry, especially for salts like 2-{bicyclo[4.1.0]heptan-2-yl}ethan-1-amine hydrochloride (CAS 199486-37-8) .
Q. Q3. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis.
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Avoid exposure to moisture or strong acids/bases, which may induce ring-opening .
Advanced Research Questions
Q. Q4. How can reaction protocols be optimized to minimize by-product formation during urea synthesis with this compound?
Methodological Answer: By-products like symmetrical ureas arise from competing nucleophilic attacks. To suppress this:
- Use slow addition of isocyanate intermediates to the amine.
- Employ low temperatures (–10°C to 0°C) to reduce reaction kinetics favoring side reactions.
- Add scavengers (e.g., molecular sieves) to trap water or impurities. Monitor via TLC or in-situ FTIR for real-time adjustment .
Q. Q5. What mechanistic insights explain the reactivity of this compound in enzyme inhibition studies?
Methodological Answer: The bicyclic framework imposes steric constraints and electronic effects , influencing binding to active sites (e.g., soluble epoxide hydrolase). Computational modeling (DFT, molecular docking) reveals that the norbornane-like structure enhances hydrophobic interactions, while the amine group participates in hydrogen bonding. In vitro assays (IC measurements) validate these interactions .
Q. Q6. How do structural modifications (e.g., N-alkylation) alter the physicochemical properties of this compound?
Methodological Answer:
- N-Alkylation : Increases lipophilicity (logP) but may reduce solubility. Use HPLC (C18 columns, acetonitrile/water gradient) to assess partitioning.
- Salt Formation : Hydrochloride salts (e.g., CAS 199486-37-8) improve crystallinity and stability. Characterize via DSC for melting points and TGA for decomposition profiles .
Q. Q7. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Batch Reproducibility : Ensure consistent synthesis protocols (e.g., catalyst purity, reaction time).
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and validate via orthogonal assays (e.g., fluorescence vs. radiometric).
- Meta-Analysis : Cross-reference data from multiple sources (e.g., CAS, PubChem) to identify outliers .
Methodological Guidelines for Documentation
Q. Q8. How should experimental procedures for this compound synthesis be documented to ensure reproducibility?
Methodological Answer:
- Detailed Protocols : Specify catalyst loading (mol%), solvent purity, and temperature ramps.
- Supporting Information : Include NMR spectra (with peak assignments), HRMS data, and crystallographic CIF files.
- Safety Notes : Document hazard codes (e.g., H315 for skin irritation) and emergency procedures .
Q. Q9. What criteria determine whether a this compound derivative qualifies as a "new compound"?
Methodological Answer:
- Structural Novelty : Confirm via CAS registry cross-check and spectral comparison with known compounds.
- Purity : ≥95% by HPLC/GC.
- Characterization : Provide elemental analysis (C, H, N) and at least two spectroscopic methods (e.g., NMR + IR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
